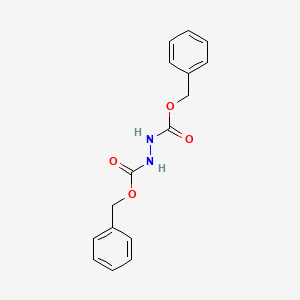
Dibenzyl hydrazine-1,2-dicarboxylate
Cat. No. B1266557
Key on ui cas rn:
5394-50-3
M. Wt: 300.31 g/mol
InChI Key: UEYMRBONTZTXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901119B2
Procedure details


A solution of sodium hydroxide (2.50 kg, 62.5 mol) in water (40 L) was charged into an 100 L reactor. Hydrazine hydrate (2.00 kg, 40 mol) and THF (8 L) were added into the above solution. The mixture solution was cooled at 0° C. A pre-prepared solution of Cbz-Cl (13.60 kg CbzCl, 61.99 mol) in 2 L THF was added dropwise to the solution while maintaining the temperature at 0° C. The reaction was allowed to stir for an additional 4 h and a solid precipitated from the solution. The solid was collected by filtration, which was suspended in toluene (5 L). The suspended solution was heated at 80° C., which became clear. The water in the crude product was removed completely under reflux using a Dean-Stark apparatus. The resulting solution was cooled to room temperature and the product precipitated. The product was obtained after filtration to afford bis(phenylmethyl) 1,2-hydrazinedicarboxylate (7.8 Kg, 26 mol, 65%) as a white solid.






Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].O.[NH2:4][NH2:5].[CH:6]1[CH:11]=[CH:10][C:9]([CH2:12][O:13][C:14](Cl)=[O:15])=[CH:8][CH:7]=1.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>O>[NH:4]([C:19]([O:20][CH2:21][C:17]1[CH:18]=[CH:8][CH:7]=[CH:6][CH:11]=1)=[O:1])[NH:5][C:14]([O:13][CH2:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1)=[O:15] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
40 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
8 L
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for an additional 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at 0° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid precipitated from the solution
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration, which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspended solution was heated at 80° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The water in the crude product was removed completely
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product precipitated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtration
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 26 mol | |
| AMOUNT: MASS | 7.8 kg | |
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
